molecular formula C12H17NO B13259044 2-methyl-N-(2-methylphenyl)oxolan-3-amine

2-methyl-N-(2-methylphenyl)oxolan-3-amine

Cat. No.: B13259044
M. Wt: 191.27 g/mol
InChI Key: QGULCSZVVGKLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(2-methylphenyl)oxolan-3-amine (CAS: 1553335-25-3, C₁₃H₁₉NO, MW: 205.30) is a substituted oxolane (tetrahydrofuran) derivative featuring a methyl group at position 2 of the oxolane ring and an amine group at position 3, which is further substituted with a 2-methylphenyl moiety . Its structure combines aromatic and heterocyclic components, making it a versatile scaffold for chemical modifications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-N-(2-methylphenyl)oxolan-3-amine

InChI

InChI=1S/C12H17NO/c1-9-5-3-4-6-11(9)13-12-7-8-14-10(12)2/h3-6,10,12-13H,7-8H2,1-2H3

InChI Key

QGULCSZVVGKLLL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylphenyl)oxolan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylamine and 2-methyloxirane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the oxolane ring. The reaction temperature is maintained between 50-100°C, and the reaction time varies from a few hours to overnight.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N-(2-methylphenyl)oxolan-3-amine involves large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include:

    Continuous Flow Reactors: These reactors allow for better control of reaction parameters and improved scalability.

    Automated Purification Systems: High-throughput purification systems are employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylphenyl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation Products: Oxides or ketones.

    Reduction Products: Saturated oxolane derivatives.

    Substitution Products: Various substituted amines or amides.

Scientific Research Applications

2-methyl-N-(2-methylphenyl)oxolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylphenyl)oxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS: 1545810-10-3, C₁₂H₁₆ClNO, MW: 225.72)
  • Key Difference : The 2-methylphenyl group in the parent compound is replaced with a 4-chloro-2-methylphenyl group.
  • The molecular weight increases by ~20.4 g/mol compared to the parent compound .
2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine Hydrochloride (CAS: 1552085-87-6, C₁₃H₂₀ClNO, MW: 264.63)
  • Key Difference : The 2-methylphenyl group is replaced with a benzyl group (4-methylphenylmethyl), and the compound exists as a hydrochloride salt.
  • Impact : The benzyl substitution may improve lipophilicity, while the hydrochloride salt enhances aqueous solubility. The molecular weight increases significantly (~59.3 g/mol) due to the added chloride ion .

Heterocyclic Core Modifications

N-(2-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine
  • Key Difference : The oxolane ring is replaced with a 1,3,4-oxadiazole ring fused to a benzoxazole moiety.
  • Impact : The rigid aromatic system may confer improved thermal stability and fluorescence properties, relevant for optoelectronic applications. However, the increased complexity reduces synthetic accessibility .
4-Methyl-N-(2-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine (CAS: 519149-88-3, C₁₄H₁₆N₂S, MW: 244.35)
  • Key Difference : The oxolane ring is replaced with a thiazole ring containing a prop-2-enyl substituent.
  • The propenyl group adds steric bulk, which could influence binding affinity in biological systems .

Extended Aromatic Systems

3-(Ethylimino)-2-methyl-N-(2-methylphenyl)-3H-phenoxazin-7-amine (CAS: 71566-76-2, C₂₂H₂₁N₃O, MW: 343.42)
  • Key Difference: The oxolane ring is absent; instead, a phenoxazine core is present with ethylimino and methyl substituents.
  • Impact : The extended conjugated system likely enhances absorption in the visible spectrum, making it suitable for dye applications. The higher molecular weight (~138 g/mol increase) correlates with increased van der Waals interactions .

Structural and Property Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Methyl-N-(2-methylphenyl)oxolan-3-amine 1553335-25-3 C₁₃H₁₉NO 205.30 2-methylphenyl, oxolane
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine 1545810-10-3 C₁₂H₁₆ClNO 225.72 4-chloro-2-methylphenyl
2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine HCl 1552085-87-6 C₁₃H₂₀ClNO 264.63 Benzyl (4-methyl), hydrochloride salt
4-Methyl-N-(2-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine 519149-88-3 C₁₄H₁₆N₂S 244.35 Thiazole, propenyl
3-(Ethylimino)-2-methyl-N-(2-methylphenyl)-3H-phenoxazin-7-amine 71566-76-2 C₂₂H₂₁N₃O 343.42 Phenoxazine, ethylimino

Biological Activity

2-Methyl-N-(2-methylphenyl)oxolan-3-amine is an organic compound characterized by its oxolane structure, which is substituted at the nitrogen atom. This unique structure suggests potential for diverse chemical reactivity and biological activity, making it a subject of interest in pharmaceutical and chemical research. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : Approximately 205.30 g/mol
  • Structure : The compound features a tetrahydrofuran ring with specific substituents that may influence its pharmacological properties.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of 2-Methyl-N-(2-methylphenyl)oxolan-3-amine. These methods provide a foundation for laboratory synthesis and include:

  • N-Alkylation Reactions : Using alkyl halides to introduce the methyl group.
  • Ring Closure Reactions : Forming the oxolane ring through cyclization of appropriate precursors.
  • Functional Group Modifications : Altering existing functional groups to enhance biological activity.

Pharmacological Profile

The biological activity of 2-Methyl-N-(2-methylphenyl)oxolan-3-amine has been investigated in various studies, focusing on its interaction with biological macromolecules and potential therapeutic effects:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes, particularly those involved in metabolic pathways relevant to disease states. For instance, interactions with carbonic anhydrases (CAs) have been noted, suggesting potential applications in cancer therapy given the role of CA IX in tumorigenesis .
  • Cellular Uptake and Cytotoxicity : Investigations into the cellular uptake of related compounds have shown significant cytotoxic effects against cancer cell lines such as MDA-MB-231, indicating that structural analogs might also possess similar properties .
  • Apoptosis Induction : Some studies highlight that compounds structurally related to 2-Methyl-N-(2-methylphenyl)oxolan-3-amine can induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological properties attributed to the specific substituents on the oxolane ring:

Compound NameCAS NumberKey Features
N-(4-Methoxyphenyl)methyl]oxolan-3-amine1341464-58-1Contains a methoxy group instead of methyl
3-Methyl-N-(3-methylphenyl)methyl]oxolan-3-amine1551443-77-6Different substitution pattern on the oxolane
2-(4-Methylphenyl)ethylamine1184783-43-4Features an ethyl group instead of methyl

This specificity can influence its pharmacodynamics and pharmacokinetics, making it a candidate for targeted research in medicinal chemistry.

Case Studies

Research has been conducted to evaluate the biological activity of related compounds, providing insights into their potential therapeutic applications:

  • Study on Anticancer Activity : A study demonstrated that certain derivatives exhibited significant anticancer activity by inhibiting tumor growth in vivo models . The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Another investigation assessed the antibacterial effects of related oxolane derivatives against various bacterial strains, revealing promising results that warrant further exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.